2-[3-(2-aminoethyl)-7-methyl-1H-indol-1-yl]acetamide
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Overview
Description
2-[3-(2-aminoethyl)-7-methyl-1H-indol-1-yl]acetamide is an organic compound that belongs to the indole family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-aminoethyl)-7-methyl-1H-indol-1-yl]acetamide typically involves the reaction of 7-methylindole with 2-bromoacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-aminoethyl)-7-methyl-1H-indol-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in biological processes and as a potential therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(2-aminoethyl)-7-methyl-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Tris(2-aminoethyl)amine: Another compound with similar structural features but different functional groups.
N-(2-aminoethyl)acetamide: Shares the aminoethyl and acetamide groups but lacks the indole ring.
Uniqueness
2-[3-(2-aminoethyl)-7-methyl-1H-indol-1-yl]acetamide is unique due to its indole ring structure, which imparts specific biological activities and chemical reactivity. The presence of the indole ring makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
1334149-58-4 |
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Molecular Formula |
C13H17N3O |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-[3-(2-aminoethyl)-7-methylindol-1-yl]acetamide |
InChI |
InChI=1S/C13H17N3O/c1-9-3-2-4-11-10(5-6-14)7-16(13(9)11)8-12(15)17/h2-4,7H,5-6,8,14H2,1H3,(H2,15,17) |
InChI Key |
IYRFTJVUSZQKJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2CC(=O)N)CCN |
Origin of Product |
United States |
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